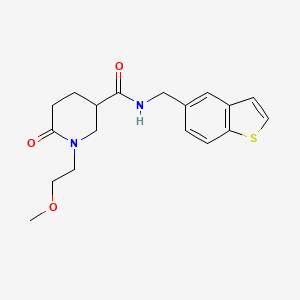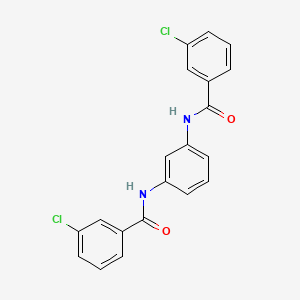![molecular formula C23H21N5O2S B6138210 9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6138210.png)
9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
The synthesis of 9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the tetrahydroquinoline moiety: This can be done through nucleophilic substitution or addition reactions.
Incorporation of the oxoethylsulfanyl group: This step may involve thiol-ene reactions or other sulfur-based chemistry.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds within the compound.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting purine-related pathways.
Pharmacology: Its biological activity can be studied to understand its effects on various cellular processes.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, affecting biochemical pathways. The specific molecular targets and pathways involved would depend on the biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substituents. For example:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Compared to these compounds, 9-(4-METHYLPHENYL)-8-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-15-8-10-17(11-9-15)28-21-20(22(30)25-14-24-21)26-23(28)31-13-19(29)27-12-4-6-16-5-2-3-7-18(16)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLVMUQOXCEBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate](/img/structure/B6138131.png)
![2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B6138136.png)

![4-(3-Fluorophenyl)-3-methyl-1-phenyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B6138161.png)
![N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6138162.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![4-({2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6138190.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![1-[2-(2-FLUORO-5-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6138213.png)

![1-[5-(4-Fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B6138230.png)
![2-(4-CHLOROPHENYL)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B6138233.png)
![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
